[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716403
InChI: InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)3-4-9-1-2-10(4)5(7)8/h1-2,5H,3H2
SMILES:
Molecular Formula: C5H5ClF2N2O2S
Molecular Weight: 230.62 g/mol

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride

CAS No.:

Cat. No.: VC17716403

Molecular Formula: C5H5ClF2N2O2S

Molecular Weight: 230.62 g/mol

* For research use only. Not for human or veterinary use.

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride -

Specification

Molecular Formula C5H5ClF2N2O2S
Molecular Weight 230.62 g/mol
IUPAC Name [1-(difluoromethyl)imidazol-2-yl]methanesulfonyl chloride
Standard InChI InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)3-4-9-1-2-10(4)5(7)8/h1-2,5H,3H2
Standard InChI Key UCSMMMFTWSTLGE-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=N1)CS(=O)(=O)Cl)C(F)F

Introduction

Structural and Molecular Characteristics

The compound’s structure features an imidazole ring substituted at the 1-position with a difluoromethyl group (–CF2_2H) and at the 2-position with a methanesulfonyl chloride (–CH2_2SO2_2Cl) moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, provides a platform for hydrogen bonding and π-π interactions, while the sulfonyl chloride group introduces strong electrophilicity .

Molecular Properties

Key physicochemical properties include:

PropertyValue
Molecular FormulaC5_5H5_5ClF2_2N2_2O2_2S
Molecular Weight230.62 g/mol
IUPAC Name[1-(difluoromethyl)imidazol-2-yl]methanesulfonyl chloride
Canonical SMILESC1=CN(C(=N1)CS(=O)(=O)Cl)C(F)F
InChI KeyUCSMMMFTWSTLGE-UHFFFAOYSA-N

The sulfonyl chloride group (–SO2_2Cl) is highly reactive, enabling nucleophilic substitution at the sulfur center, while the difluoromethyl group enhances metabolic stability and lipophilicity .

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves reacting 1-(difluoromethyl)-1H-imidazole with methanesulfonyl chloride (MsCl) under mild conditions (20–40°C) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). A base such as triethylamine is often added to scavenge HCl, driving the reaction to completion .

1-(Difluoromethyl)-1H-imidazole+MsClBase, THF[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride\text{1-(Difluoromethyl)-1H-imidazole} + \text{MsCl} \xrightarrow{\text{Base, THF}} \text{[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride}

Yields typically exceed 70%, with purification via column chromatography or recrystallization.

Advanced Methodologies

Recent patents describe continuous flow reactors for improved efficiency, reducing side reactions like hydrolysis of the sulfonyl chloride. For example, a 2024 protocol achieved 92% yield by maintaining precise temperature control (–10°C) and rapid mixing .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic attack by amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively. For instance, reaction with benzylamine produces the corresponding sulfonamide:

C5H5ClF2N2O2S+PhCH2NH2C5H5F2N2O2SNHCH2Ph+HCl\text{C}_5\text{H}_5\text{ClF}_2\text{N}_2\text{O}_2\text{S} + \text{PhCH}_2\text{NH}_2 \rightarrow \text{C}_5\text{H}_5\text{F}_2\text{N}_2\text{O}_2\text{S}-\text{NHCH}_2\text{Ph} + \text{HCl}

This reactivity is critical for generating bioactive derivatives .

Electrophilic Aromatic Substitution

The imidazole ring participates in electrophilic substitutions, such as nitration or halogenation, though the difluoromethyl group directs incoming electrophiles to the 4- and 5-positions. Density functional theory (DFT) studies suggest the –CF2_2H group withdraws electron density via inductive effects, deactivating the ring .

Biological and Pharmaceutical Applications

Enzyme Inhibition

Imidazole-containing compounds often target enzymes like cytochrome P450 or kinases. The sulfonyl chloride moiety enables covalent modification of catalytic residues, as seen in preliminary studies with trypsin-like proteases .

Prodrug Development

The compound’s ability to form hydrolytically stable sulfonamides makes it a candidate for prodrug design. For example, conjugating it to a phenolic drug via a sulfonate ester linkage enhances solubility and controlled release.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.63 (s, 2H, imidazole-H), 5.53 (s, 2H, –CH2_2SO2_2Cl), 4.68 (s, 1H, –CF2_2H) .

  • ESI-MS: m/z 230.62 [M+H]+^+.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >95% purity, with retention time = 8.2 min.

Emerging Trends and Future Directions

Mechanochemical Synthesis

Recent advances in solvent-free mechanochemistry, as demonstrated for imidazolium salts , could streamline synthesis by eliminating volatile solvents and reducing energy inputs.

Targeted Drug Delivery

Functionalizing nanoparticles with sulfonamide derivatives of this compound may enable site-specific drug release, leveraging the imidazole ring’s pH-dependent solubility .

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